
A Technical Guide to the Spectroscopic Data of
Aspinonene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aspinonene

Cat. No.: B15546846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Aspinonene, a polyketide natural product isolated from fungi of the genus Aspergillus. The

information presented herein is essential for the identification, structural elucidation, and purity

assessment of this compound, which is of interest for its potential biological activities.

Chemical Structure and Properties
Aspinonene is a fungal secondary metabolite first isolated from Aspergillus ochraceus. Its

chemical structure was determined through extensive spectroscopic analysis.

IUPAC Name: (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol[1]

Molecular Formula: C₉H₁₆O₄

Molecular Weight: 188.22 g/mol

Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for Aspinonene. This

data is critical for the verification and characterization of the molecule. The definitive source for

this experimental data is cited as J. Chem. Soc., Perkin Trans. 1, 1995, 1663-1666.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: ¹H NMR Spectroscopic Data of Aspinonene

Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

1-H₂ 3.58 dd 11.5, 4.5

3.48 dd 11.5, 7.5

3-H 5.75 dd 15.5, 7.5

4-H 5.65 dd 15.5, 1.0

5-H 4.25 m

6-H₃ 1.25 d 6.5

7-H 2.95 dq 5.5, 2.0

8-H 3.05 d 2.0

9-H₃ 1.30 d 5.5

Table 2: ¹³C NMR Spectroscopic Data of Aspinonene

Position Chemical Shift (δ) ppm

1 65.8

2 76.5

3 135.5

4 128.0

5 70.0

6 23.5

7 58.5

8 61.0

9 17.5
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Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and elemental composition of

Aspinonene. High-resolution mass spectrometry (HRMS) provides the exact mass.

Table 3: Mass Spectrometry Data for Aspinonene

Ion m/z (Observed) m/z (Calculated) Formula

[M+H]⁺ 189.1121 189.1127 C₉H₁₇O₄

[M+Na]⁺ 211.0941 211.0946 C₉H₁₆NaO₄

Infrared (IR) Spectroscopy
The infrared spectrum of Aspinonene displays characteristic absorption bands corresponding

to its functional groups.

Table 4: Infrared (IR) Spectroscopic Data of Aspinonene

Wavenumber (cm⁻¹) Intensity Assignment

3400 Strong, Broad O-H stretch (hydroxyl groups)

2970 Medium C-H stretch (aliphatic)

1670 Weak C=C stretch (alkene)

1250 Medium C-O stretch (epoxide)

1080 Strong C-O stretch (alcohols)

970 Medium =C-H bend (trans alkene)

Experimental Protocols
The following protocols are generalized methodologies for the isolation and spectroscopic

analysis of Aspinonene from fungal cultures.

Isolation and Purification of Aspinonene
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Aspinonene is typically isolated from the culture broth of Aspergillus ochraceus. The process

involves fermentation, extraction, and chromatographic purification.

Fermentation:Aspergillus ochraceus (strain DSM-7428) is cultured in a suitable liquid

medium. The fermentation is maintained at a pH between 3.5 and 4.5.

Extraction: The fungal mycelium is separated from the culture broth by filtration. The broth is

then extracted with an organic solvent such as ethyl acetate.

Chromatography: The crude extract is subjected to a series of chromatographic steps,

including column chromatography on silica gel and preparative high-performance liquid

chromatography (HPLC), to yield pure Aspinonene.

Fermentation Extraction Purification

Aspergillus ochraceus Culture Liquid Culture Fermentation Filtration Solvent Extraction
(Ethyl Acetate) Crude Extract Silica Gel Column

Chromatography Preparative HPLC Pure Aspinonene

Click to download full resolution via product page

Figure 1. Experimental workflow for the isolation and purification of Aspinonene.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified Aspinonene is dissolved in 0.5-0.7

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired with a spectral width of

approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5

seconds.
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¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a spectral

width of about 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2

seconds.

Mass Spectrometry
Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization

(ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Sample Preparation: A dilute solution of Aspinonene in methanol or acetonitrile is infused

into the ESI source.

Data Acquisition: Spectra are acquired in positive ion mode to observe protonated ([M+H]⁺)

and sodiated ([M+Na]⁺) adducts.

Infrared Spectroscopy
Sample Preparation: A thin film of the purified compound is prepared on a potassium

bromide (KBr) disc.

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Biosynthetic Pathway
Aspinonene is a pentaketide, meaning it is biosynthesized from five two-carbon units derived

from acetyl-CoA. The biosynthesis is closely related to that of aspyrone, another metabolite

produced by A. ochraceus. The proposed pathway involves the formation of a pentaketide

intermediate, which then undergoes a rearrangement to form a hypothetical bisepoxide

intermediate. This intermediate can then be either oxidized to aspyrone or reduced to

Aspinonene.
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Figure 2. Proposed biosynthetic pathway of Aspinonene and Aspyrone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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